molecular formula C19H24NO3+ B073520 Metacine CAS No. 1553-33-9

Metacine

Cat. No. B073520
CAS RN: 1553-33-9
M. Wt: 314.4 g/mol
InChI Key: IHRPDXFOMLCPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metocinium typically involves the reaction of benzilyl chloride with choline in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-60°C. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the choline moiety .

Industrial Production Methods

In industrial settings, metocinium is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the same basic reaction but is scaled up and optimized for large-scale production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby improving the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Metocinium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metocinium has a wide range of applications in scientific research:

Mechanism of Action

Metocinium exerts its effects by antagonizing muscarinic acetylcholine receptors. This inhibition prevents the binding of acetylcholine, thereby reducing the activity of the parasympathetic nervous system. The primary molecular targets are the muscarinic receptors located in the gastrointestinal tract, which helps in alleviating symptoms of irritable bowel syndrome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metocinium is unique due to its specific structure, which allows for a more targeted action on muscarinic receptors with fewer side effects compared to other similar compounds. Its spasmolytic properties make it particularly effective in treating irritable bowel syndrome .

properties

CAS RN

1553-33-9

Molecular Formula

C19H24NO3+

Molecular Weight

314.4 g/mol

IUPAC Name

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium

InChI

InChI=1S/C19H24NO3/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,22H,14-15H2,1-3H3/q+1

InChI Key

IHRPDXFOMLCPIK-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Other CAS RN

1553-33-9

Related CAS

2424-71-7 (iodide)
55019-64-2 (bromide)

synonyms

choline benzilate ester
metacine
metacine bromide
metacine iodide
metatsin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.